噻菌灵 D12

描述

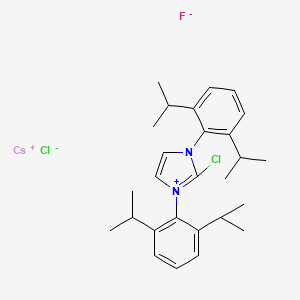

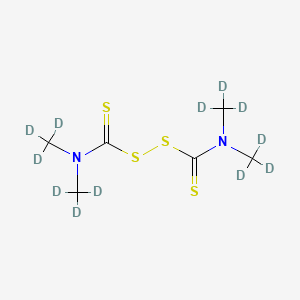

Thiram D12 is a compound with the molecular formula C6H12N2S4 . It is a variant of Thiram, which is used as a fungicide and ectoparasiticide to prevent fungal diseases in seeds and crops .

Molecular Structure Analysis

The molecular weight of Thiram D12 is 252.5 g/mol . Its IUPAC name is bis(trideuteriomethyl)carbamothioylsulfanyl N,N-bis(trideuteriomethyl)carbamodithioate . The InChI and SMILES strings provide more detailed structural information .Chemical Reactions Analysis

Thiram, including Thiram D12, can undergo various reactions. For instance, during the surface extraction of fruit and vegetables for residue determination, Thiram is reduced by the penicillamine buffer to the DMD anion .Physical And Chemical Properties Analysis

Thiram D12 has a molecular weight of 252.5 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . Its Rotatable Bond Count is 3 . The Exact Mass and Monoisotopic Mass are both 252.06365404 g/mol . The Topological Polar Surface Area is 121 Ų .科学研究应用

食品中残留检测

噻菌灵 D12 用于水果和蔬菜的残留检测方法。 Ringli 和 Schwack(2013) 的一项研究在表面萃取中使用了碱性亚硫酸盐缓冲液,将噻菌灵转化为用于选择性测定噻菌灵残留物的稳定标记。

抗血管生成特性

噻菌灵已显示出抗血管生成特性,使其成为涉及新血管形成的病理学的潜在抑制剂。 Marikovsky(2002) 发现噻菌灵抑制了小鼠的血管生成并减少了肿瘤的发展,表明其在癌症研究中的潜在应用。

酶抑制

噻菌灵已被确定为抑制人芳基胺 N-乙酰转移酶 1 (NAT1),这是一种参与异种生物代谢的酶。 Xu 等人(2017) 表明噻菌灵通过修饰 NAT1 催化半胱氨酸残基充当不可逆抑制剂。

氧化应激研究

噻菌灵诱导人红细胞氧化应激的作用由 Salam 等人(2020) 进行了探索。这项研究提供了对由噻菌灵引起的氧化修饰的见解,这可能与理解细胞应激反应有关。

microRNA 研究

噻菌灵对 microRNA (miRNA) 谱的影响由 Zhang 等人(2019) 在胫骨发育不良的背景下进行了研究。这项研究有助于理解 miRNA 在疾病和发育障碍中的作用。

了解细胞机制

Han 等人(2003) 关于噻菌灵诱导神经元细胞凋亡的研究有助于了解其神经毒性机制和钙内流在细胞死亡中的作用。

毒性研究

对噻菌灵毒性的研究,例如 Cereser 等人(2001) 对人皮肤成纤维细胞的研究,提供了对其潜在健康风险和它可能造成的分子水平损伤的见解。

环境影响

噻菌灵的环境影响,尤其是其对水生生物的影响,由 Chen 等人(2019) 进行了探索。他们调查了噻菌灵对斑马鱼发育的影响,阐明了噻菌灵污染的生态风险。

与其他污染物的相互作用

Jouany 等人(1985) 的研究调查了噻菌灵如何与其他环境污染物相互作用,突出了噻菌灵在环境中的复杂动态。

细胞反应研究

Kurpios-Piec 等人(2015) 关于噻菌灵对人微血管内皮细胞影响的研究提供了对它如何影响炎症和细胞反应的见解。

作用机制

Target of Action

Thiram D12, also known as tetramethylthiuram disulfide, is primarily used as a fungicide . The primary targets of Thiram D12 are the metabolic processes essential for the survival of fungi . By inhibiting these processes, Thiram D12 effectively curbs the growth of fungi .

Mode of Action

Thiram D12 interacts with its targets by inhibiting spore germination and mycelium growth . It achieves this by interfering with a variety of enzymes involved in the respiration process, including cytochrome P450 and alcohol dehydrogenase . This disruption in the metabolic processes of fungi leads to their inability to grow and survive .

Biochemical Pathways

The action of Thiram D12 affects several biochemical pathways. It disrupts key metabolic processes essential for fungal survival, leading to inhibited fungal growth . In addition, Thiram D12 has been found to regulate Sphingolipid metabolism, which may further affect the occurrence of certain diseases .

Pharmacokinetics

The pharmacokinetics of Thiram D12, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, play a crucial role in its bioavailability. Thiram D12 is known to inhibit the activity of the 11HSD2 enzyme, reducing the inactivation of certain compounds and promoting their effects .

Result of Action

The result of Thiram D12’s action at the molecular and cellular level is the inhibition of fungal growth. It achieves this by disrupting key metabolic processes essential for fungal survival . Thiram D12 also has a strong repellent action against birds, rodents, and deer, protecting sown and emerging seeds from being eaten by these animals .

Action Environment

The action, efficacy, and stability of Thiram D12 can be influenced by environmental factors. For instance, Thiram D12 exhibits low-to-moderate persistence in soil and groundwater . Its breakdown products, including copper dimethyldithiocarbamate and carbon disulfide, pose environmental risks . Furthermore, Thiram D12 is known to cause irritation to the eyes, skin, and respiratory tract in humans, with acute exposure potentially leading to neurotoxic effects . Its toxicity also extends to wildlife, making it a concern for ecological balance .

生化分析

Biochemical Properties

Thiram D12 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions as an enzyme inhibitor, particularly targeting enzymes involved in the synthesis of essential cellular components. Thiram D12 inhibits the activity of enzymes such as acetaldehyde dehydrogenase and aldehyde dehydrogenase, which are crucial for the detoxification of aldehydes in cells. This inhibition leads to the accumulation of toxic aldehydes, disrupting cellular processes and ultimately causing cell death .

Cellular Effects

Thiram D12 exerts various effects on different types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. Thiram D12 has been shown to induce oxidative stress in cells by generating reactive oxygen species, leading to damage to cellular components such as lipids, proteins, and DNA. This oxidative stress can trigger apoptosis, a programmed cell death process, in affected cells. Additionally, Thiram D12 can alter gene expression by modulating the activity of transcription factors and other regulatory proteins, further impacting cellular functions .

Molecular Mechanism

The molecular mechanism of action of Thiram D12 involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Thiram D12 binds to the active sites of target enzymes, forming covalent bonds with essential amino acid residues. This binding prevents the enzymes from catalyzing their respective reactions, leading to the accumulation of toxic intermediates and disruption of metabolic pathways. Thiram D12 also affects gene expression by interacting with transcription factors and other regulatory proteins, altering the transcriptional activity of specific genes involved in cellular stress responses and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thiram D12 change over time due to its stability, degradation, and long-term impact on cellular function. Thiram D12 is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or microbial activity. The degradation products of Thiram D12 may have different biochemical properties and toxicities compared to the parent compound. Long-term exposure to Thiram D12 in in vitro or in vivo studies has been shown to cause persistent oxidative stress, chronic inflammation, and alterations in cellular metabolism, leading to long-term cellular dysfunction .

Dosage Effects in Animal Models

The effects of Thiram D12 vary with different dosages in animal models. At low doses, Thiram D12 may cause mild oxidative stress and transient changes in cellular function. At higher doses, Thiram D12 can induce severe oxidative damage, inflammation, and apoptosis in various tissues. Threshold effects have been observed, where a certain dosage level triggers a significant increase in toxic effects. High doses of Thiram D12 can also lead to toxic or adverse effects, such as neurotoxicity, hepatotoxicity, and reproductive toxicity in animal models .

Metabolic Pathways

Thiram D12 is involved in several metabolic pathways, interacting with enzymes and cofactors that play essential roles in cellular metabolism. It inhibits enzymes such as acetaldehyde dehydrogenase and aldehyde dehydrogenase, disrupting the detoxification of aldehydes and leading to the accumulation of toxic intermediates. Thiram D12 also affects metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

Thiram D12 is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. Thiram D12 may accumulate in specific cellular compartments, such as the mitochondria, where it exerts its toxic effects. The localization and accumulation of Thiram D12 within cells can influence its activity and function, leading to differential effects on cellular processes .

Subcellular Localization

The subcellular localization of Thiram D12 plays a crucial role in its activity and function. Thiram D12 can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, Thiram D12 may localize to the mitochondria, where it disrupts mitochondrial function and induces oxidative stress. The subcellular localization of Thiram D12 can also affect its interactions with other biomolecules and its overall impact on cellular processes .

属性

IUPAC Name |

bis(trideuteriomethyl)carbamothioylsulfanyl N,N-bis(trideuteriomethyl)carbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2S4/c1-7(2)5(9)11-12-6(10)8(3)4/h1-4H3/i1D3,2D3,3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAZQDVKQLNFPE-MGKWXGLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)SSC(=S)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=S)SSC(=S)N(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(1-methyl-1H-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B1435953.png)

![3-Chloro-2-[2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B1435960.png)

![3-Chloro-2-[2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B1435963.png)